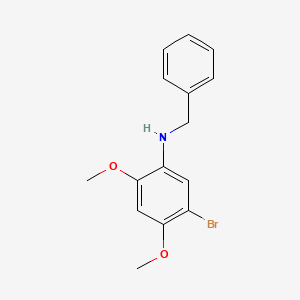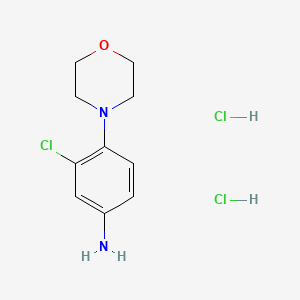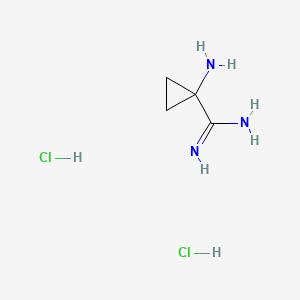
1-aminocyclopropane-1-carboximidamidedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-aminocyclopropane-1-carboximidamidedihydrochloride is a compound of significant interest in various scientific fields. It is a derivative of 1-aminocyclopropane-1-carboxylic acid, which is known for its role in the biosynthesis of the plant hormone ethylene . This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical properties.
Métodos De Preparación
The synthesis of 1-aminocyclopropane-1-carboximidamidedihydrochloride involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation using diazo compounds, ylides, and carbene intermediates . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-aminocyclopropane-1-carboximidamidedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction may yield amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other cyclopropane-containing compounds . In biology, it plays a role in studying the biosynthesis of ethylene and its effects on plant growth . In medicine, it is investigated for its potential as a therapeutic agent due to its unique chemical properties . Industrial applications include its use in the production of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 1-aminocyclopropane-1-carboximidamidedihydrochloride involves its interaction with specific molecular targets and pathways. In plants, it acts as a precursor to ethylene, which regulates various developmental processes . The compound is converted to ethylene by the enzyme ACC oxidase, which catalyzes the final step in the ethylene biosynthesis pathway . This process involves the oxidation of the cyclopropane ring, leading to the release of ethylene gas.
Comparación Con Compuestos Similares
1-aminocyclopropane-1-carboximidamidedihydrochloride can be compared with other similar compounds such as 1-aminocyclopropane-1-carboxylic acid and its derivatives . These compounds share the cyclopropane ring structure but differ in their functional groups and chemical properties. For example, 1-aminocyclopropane-1-carboxylic acid is a precursor to ethylene, while its derivatives may have different biological activities
Propiedades
IUPAC Name |
1-aminocyclopropane-1-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3.2ClH/c5-3(6)4(7)1-2-4;;/h1-2,7H2,(H3,5,6);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUVPHFWVQZDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=N)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B6607375.png)
![lithium(1+)7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6607379.png)
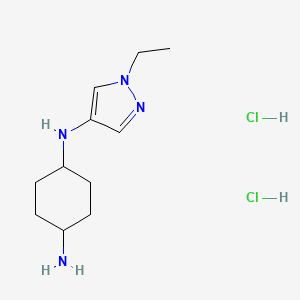
![1-[(methylsulfanyl)methyl]cyclopropan-1-aminehydrochloride](/img/structure/B6607393.png)
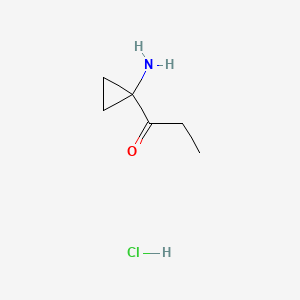
![2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride](/img/structure/B6607416.png)
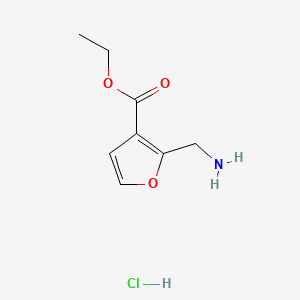
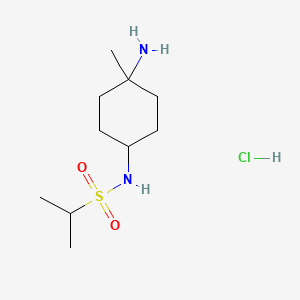
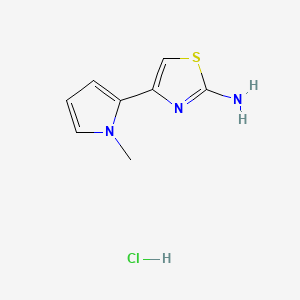
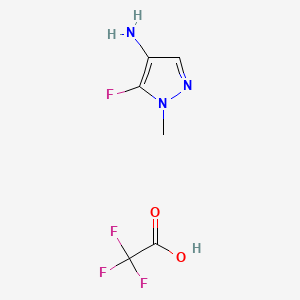
![(2R)-1-[(difluoromethyl)sulfanyl]propan-2-aminehydrochloride](/img/structure/B6607447.png)
![3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B6607449.png)
